molecular formula C11H10BrFO2 B2731380 Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate CAS No. 2035422-00-3

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate

Cat. No.: B2731380
CAS No.: 2035422-00-3
M. Wt: 273.101
InChI Key: NWVASJVWBLWPEU-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate is a chemical compound with the CAS Number: 2035422-00-3 . It has a linear formula of C11H10BrFO2 . The IUPAC name for this compound is ethyl (E)-3-(3-bromo-2-fluorophenyl)acrylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrFO2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3/b7-6+ . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 273.1 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally or could be found in specialized chemical databases.

Scientific Research Applications

Crystal Packing and Non-hydrogen Bonding Interactions

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate and related compounds demonstrate significant insights into crystal packing phenomena, emphasizing the role of N⋯π and O⋯π interactions rather than direct hydrogen bonding. For instance, studies on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate reveal a unique crystal packing facilitated by N⋯π interaction and multiple hydrogen bonds forming a zigzag double-ribbon structure. These interactions, including rare non-hydrogen bonding types such as C⋯π, highlight the complex interplay in molecular assembly and design (Zhenfeng Zhang et al., 2011; Zhenfeng Zhang et al., 2012).

Synthesis of Fluorinated Compounds

The synthesis of 3-fluorofuran-2(5H)-ones from this compound and similar compounds showcases the compound's versatility as a precursor for fluorinated building blocks. These findings are pivotal for developing novel fluorinated compounds with potential applications in medicinal chemistry and materials science (K. Pomeisl et al., 2007).

Liquid Crystal Technology

Compounds derived from this compound, such as those incorporating azo and thiophene groups, have been studied for their applications in photoalignment of nematic liquid crystals. This research is crucial for the development of advanced liquid crystal displays (LCDs), demonstrating the compound's potential in electronic and photonic technologies (G. Hegde et al., 2013).

Copolymer Synthesis and Material Properties

This compound serves as a foundational unit in synthesizing novel copolymers with styrene, showcasing the potential for creating materials with unique thermal and mechanical properties. These copolymers could have applications ranging from advanced materials to nanotechnology (G. Kharas et al., 2016).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name

ethyl (E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVASJVWBLWPEU-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.